2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid
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Overview
Description
2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid is a heterocyclic compound that features both pyrazine and benzimidazole moieties. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid typically involves multi-step reactions. One common approach is the condensation of pyrazine-2-carboxylic acid with o-phenylenediamine, followed by cyclization and subsequent carboxylation . The reaction conditions often include the use of catalysts such as transition metals and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of signal transduction pathways or the disruption of cellular processes essential for the survival of pathogens .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are also used in pharmaceutical chemistry.
Imidazo[1,2-a]pyrazines: Known for their versatility in organic synthesis and drug development.
Uniqueness
2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid is unique due to its dual pyrazine and benzimidazole moieties, which confer distinct chemical and biological properties. This duality allows for a broader range of interactions and applications compared to compounds with only one of these moieties .
Properties
Molecular Formula |
C12H8N4O2 |
---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
2-pyrazin-2-yl-1H-benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H8N4O2/c17-12(18)7-2-1-3-8-10(7)16-11(15-8)9-6-13-4-5-14-9/h1-6H,(H,15,16)(H,17,18) |
InChI Key |
CRMZVMYIOSPPBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=NC=CN=C3)C(=O)O |
Origin of Product |
United States |
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